Cas no 1692631-43-8 (3-Quinolinol, 5,8-dichloro-)

3-Quinolinol, 5,8-dichloro-, is a halogenated quinoline derivative with potential applications in organic synthesis and pharmaceutical research. The presence of chlorine substituents at the 5 and 8 positions enhances its reactivity, making it a valuable intermediate for the development of biologically active compounds. Its structural features contribute to its utility in chelation and coordination chemistry, where it may serve as a ligand for metal complexes. The compound’s stability and distinct substitution pattern offer advantages in the design of specialized chemical entities, particularly in medicinal chemistry and material science. Proper handling and storage are recommended due to its reactive functional groups.
3-Quinolinol, 5,8-dichloro- structure
3-Quinolinol, 5,8-dichloro- structure
Product name:3-Quinolinol, 5,8-dichloro-
CAS No:1692631-43-8
MF:C9H5Cl2NO
Molecular Weight:214.048100233078
CID:6472790

3-Quinolinol, 5,8-dichloro- 化学的及び物理的性質

名前と識別子

    • 3-Quinolinol, 5,8-dichloro-
    • インチ: 1S/C9H5Cl2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H
    • InChIKey: ANERYYPXQKYLFP-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(Cl)C=CC=2Cl)C=C(O)C=1

じっけんとくせい

  • 密度みつど: 1.538±0.06 g/cm3(Predicted)
  • Boiling Point: 353.5±37.0 °C(Predicted)
  • 酸度系数(pKa): 7.22±0.40(Predicted)

3-Quinolinol, 5,8-dichloro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-625016-1.0g
5,8-dichloroquinolin-3-ol
1692631-43-8
1g
$0.0 2023-06-07

3-Quinolinol, 5,8-dichloro- 関連文献

3-Quinolinol, 5,8-dichloro-に関する追加情報

5,8-Dichloro-3-quinolinol (CAS 1692631-43-8): A Versatile Heterocyclic Compound with Emerging Applications

5,8-Dichloro-3-quinolinol (CAS 1692631-43-8) represents an important subclass of halogenated quinoline derivatives that has gained significant attention in pharmaceutical research and material science. This heterocyclic compound features a unique molecular structure where two chlorine atoms are strategically positioned at the 5 and 8 positions of the quinoline ring system, while a hydroxyl group occupies the 3-position. Such structural characteristics contribute to its distinctive physicochemical properties and biological activities.

The growing interest in 5,8-dichloro-3-quinolinol synthesis stems from its potential as a building block for more complex molecules. Recent studies highlight its role in developing novel antimicrobial agents, particularly as researchers seek alternatives to combat antibiotic resistance—a pressing global health concern. The compound's electron-deficient quinoline core makes it particularly valuable in designing fluorescence probes for biochemical sensing applications, addressing current demands in diagnostic technologies.

From a chemical perspective, 5,8-dichloro-3-quinolinol properties include moderate water solubility due to its hydroxyl group, while the chloro substituents enhance its lipophilicity. This balanced amphiphilic character makes it suitable for various formulation approaches. The compound typically appears as a pale yellow to white crystalline powder with a melting point range between 210-215°C, as reported in recent analytical studies. Its stability under normal storage conditions and compatibility with common organic solvents facilitate its handling in laboratory settings.

In material science applications, researchers have explored 5,8-dichloro-3-quinolinol derivatives as potential components in organic electronic materials. The conjugated π-system of the quinoline ring, modified by electron-withdrawing chlorine atoms, shows promise for developing novel charge-transport materials in organic light-emitting diodes (OLEDs) and photovoltaic devices. This aligns with current industry trends toward sustainable energy solutions and advanced display technologies.

The pharmaceutical potential of CAS 1692631-43-8 continues to expand, with recent patent literature disclosing its incorporation into kinase inhibitor scaffolds. Several research groups have reported that structural modifications of this core can yield compounds with selective activity against various disease targets. Particularly noteworthy is its exploration in anticancer drug discovery programs, where the chloro-substituted quinoline moiety demonstrates favorable interactions with certain enzyme binding sites.

Analytical characterization of 5,8-dichloro-3-quinolinol typically involves advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. Recent method development studies have established robust protocols for quantifying this compound in complex matrices, supporting quality control in research and potential manufacturing processes. These analytical advancements respond to the growing need for precise characterization in chemical development.

Environmental and safety assessments of 5,8-dichloro-3-quinolinol indicate that proper handling procedures should be followed, as with many halogenated organic compounds. While not classified as highly hazardous, standard laboratory precautions for chemical substances apply. The scientific community continues to investigate its biodegradation pathways and ecotoxicological profile to ensure responsible use in various applications.

The commercial availability of 5,8-dichloro-3-quinolinol has increased in recent years, with several specialty chemical suppliers offering this compound in research quantities. Market analysts note growing demand from both academic institutions and pharmaceutical companies engaged in medicinal chemistry research. Current pricing trends reflect its status as a specialty intermediate, with costs varying based on purity specifications and order volume.

Future research directions for CAS 1692631-43-8 may explore its potential in metal coordination chemistry, given the known ability of similar quinoline derivatives to form stable complexes with various metal ions. Such applications could extend to catalysis or materials science. Additionally, structure-activity relationship studies may further elucidate the pharmacophoric features of this scaffold for therapeutic development.

In summary, 5,8-dichloro-3-quinolinol (CAS 1692631-43-8) represents a versatile chemical entity with demonstrated utility across multiple scientific disciplines. Its unique structural features continue to inspire innovation in drug discovery, materials development, and analytical applications. As research progresses, this compound will likely maintain its relevance in addressing contemporary scientific challenges and technological needs.

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